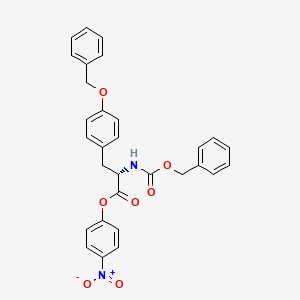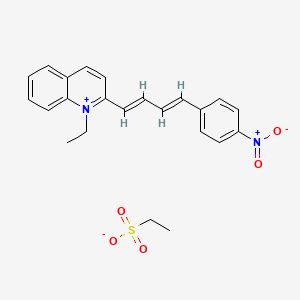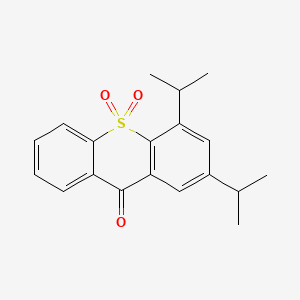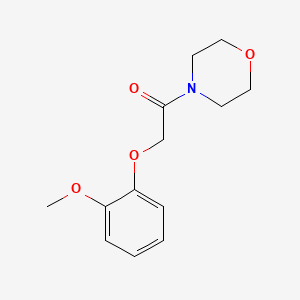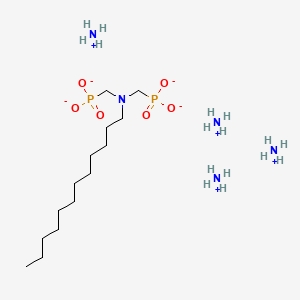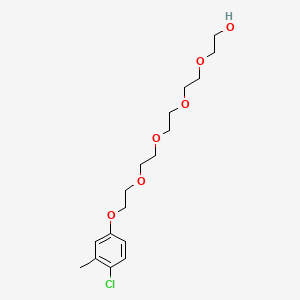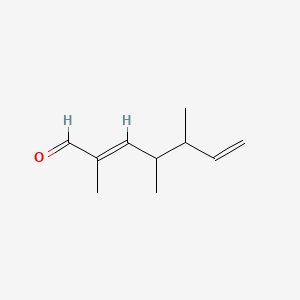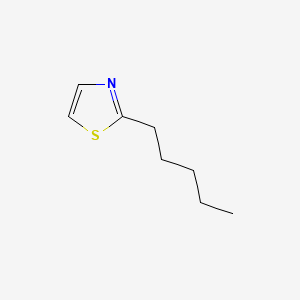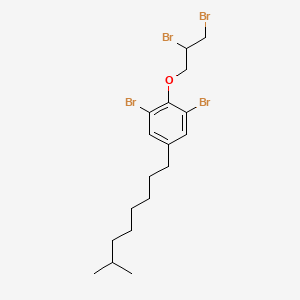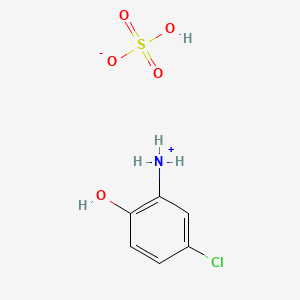
(5-Chloro-2-hydroxyphenyl)ammonium hydrogen sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 303-962-2 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory was established by the European Commission to catalog substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in regulatory and safety assessments.
Métodos De Preparación
The preparation methods for EINECS 303-962-2 involve various synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield.
Reaction Conditions: These include temperature, pressure, and the use of solvents or catalysts to facilitate the reaction. The conditions are optimized to achieve the highest efficiency and safety.
Industrial Production: Large-scale production methods may involve continuous flow reactors, batch reactors, or other industrial equipment designed to handle the specific requirements of the compound
Análisis De Reacciones Químicas
EINECS 303-962-2 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents include halogens, acids, and bases.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. .
Aplicaciones Científicas De Investigación
EINECS 303-962-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may be used in biological studies to understand its effects on living organisms.
Medicine: Research may explore its potential therapeutic applications or its role in drug development.
Mecanismo De Acción
The mechanism of action of EINECS 303-962-2 involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: These could include enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: The compound may influence various biochemical pathways, leading to changes in cellular functions or metabolic processes
Comparación Con Compuestos Similares
EINECS 303-962-2 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: These may include other substances listed in the EINECS inventory with similar chemical structures or properties.
Uniqueness: The compound’s specific reactivity, stability, or applications may set it apart from other similar substances. .
Conclusion
EINECS 303-962-2 is a versatile compound with significant applications in various fields of scientific research and industry. Its unique properties and reactivity make it a valuable substance for further study and utilization.
Propiedades
Número CAS |
94232-35-6 |
|---|---|
Fórmula molecular |
C6H8ClNO5S |
Peso molecular |
241.65 g/mol |
Nombre IUPAC |
(5-chloro-2-hydroxyphenyl)azanium;hydrogen sulfate |
InChI |
InChI=1S/C6H6ClNO.H2O4S/c7-4-1-2-6(9)5(8)3-4;1-5(2,3)4/h1-3,9H,8H2;(H2,1,2,3,4) |
Clave InChI |
DQYFJVQIKUDHGV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)[NH3+])O.OS(=O)(=O)[O-] |
Números CAS relacionados |
95-85-2 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



